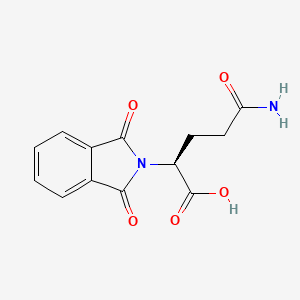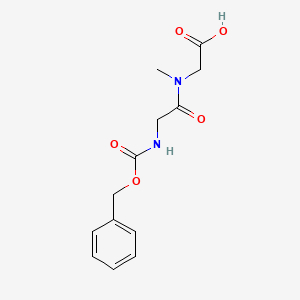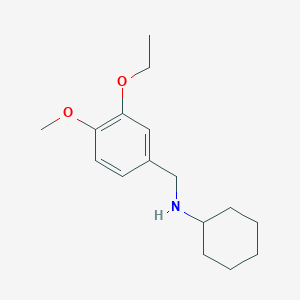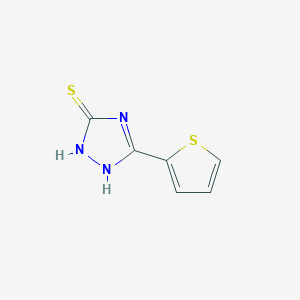![molecular formula C12H7BrN2OS B1331291 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 307512-24-9](/img/structure/B1331291.png)
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one”, involves a variety of methods and synthetic analogues . A series of novel pyrazolo [3,4- d ]pyrimidines was synthesized . In one study, a series of 5-bormopyrimidinones were designed and synthesized, identifying the 5-bromo-6-isopropyl-2- (2-propoxy-phenyl)pyrimidin-4 (3 H)-one as a new scaffold of potent PDE5 inhibitors .Wissenschaftliche Forschungsanwendungen
1. Synthesis of New Pyrido[2,3-d]pyrimidine Derivatives
- Summary of the Application : Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
- Results or Outcomes : The synthesis of these new derivatives could potentially lead to the discovery of compounds with a wide range of biological activity .
2. Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives
- Summary of the Application : The review lists the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics .
- Methods of Application : Various synthetic protocols are considered to prepare these pyridopyrimidine derivatives .
- Results or Outcomes : The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
3. Anticancer Activity of Pyrimidine Derivatives
- Summary of the Application : Pyrimidine derivatives have been studied for their anticancer activity. Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
- Methods of Application : Various synthetic protocols are used to prepare these pyrimidine derivatives. The structure-activity relationship (SAR) of these derivatives is studied to understand their anticancer potential .
- Results or Outcomes : Many novel pyrimidine derivatives have shown promising anticancer activity. For example, 4-chloro and 4-bromo pyrimidine hybrids have shown 5–6 times more activity against the A-549 cell line .
4. Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary of the Application : Methods were developed for the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
- Results or Outcomes : The synthesis of these new derivatives could potentially lead to the discovery of compounds with a wide range of biological activity .
5. Anticancer Activity of Pyrimidine Derivatives
- Summary of the Application : Pyrimidine derivatives have been studied for their anticancer activity. Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
- Methods of Application : Various synthetic protocols are used to prepare these pyrimidine derivatives. The structure-activity relationship (SAR) of these derivatives is studied to understand their anticancer potential .
- Results or Outcomes : Many novel pyrimidine derivatives have shown promising anticancer activity. For example, 4-chloro and 4-bromo pyrimidine hybrids have shown 5–6 times more activity against the A-549 cell line .
6. Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary of the Application : Methods were developed for the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
- Methods of Application : The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .
- Results or Outcomes : The synthesis of these new derivatives could potentially lead to the discovery of compounds with a wide range of biological activity .
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLDBSICXJAWCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352482 |
Source


|
| Record name | 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
307512-24-9 |
Source


|
| Record name | 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Furan-2-ylmethyl)amino]ethanethiol](/img/structure/B1331213.png)




![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)



